Semax acetate, with the chemical identifier 80714-61-0, is a synthetic peptide derived from the adrenocorticotropic hormone (ACTH). It is known for its neuroprotective properties and is primarily used in the treatment of ischemic conditions and cognitive impairments. Semax has been shown to enhance cognitive functions and protect neuronal cells from damage due to various stressors, including ischemia.
Semax was developed in Russia in the 1980s and has since been utilized in clinical settings, particularly for treating patients with cerebrovascular disorders. The peptide is synthesized as an analogue of ACTH, specifically designed to retain its beneficial effects while minimizing side effects associated with the parent hormone.
Semax is classified as a neuropeptide and falls under the category of nootropic agents. Its structure combines elements from both ACTH and prolyl-glycyl-proline (Pro-Gly-Pro), enhancing its stability and bioavailability compared to natural peptides.
The synthesis of Semax involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence of amino acids. The process typically includes:
The synthesis requires careful monitoring of reaction conditions such as temperature, pH, and reaction time to achieve optimal yields. The final product is usually characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Semax consists of a sequence of amino acids that includes a fragment from ACTH and a tripeptide at its C-terminus. Its structure can be represented as follows:
The molecular weight of Semax is approximately 318.32 g/mol. The peptide exhibits a specific three-dimensional conformation that is crucial for its biological activity.
Semax undergoes various chemical reactions that are critical for its activity, particularly in biological systems:
The interactions between Semax and neuronal receptors involve conformational changes that facilitate downstream signaling pathways essential for neuroprotection and cognitive enhancement.
The mechanism by which Semax exerts its effects involves several key processes:
Studies indicate that Semax significantly alters gene expression profiles associated with neuroprotection and inflammation in animal models of ischemia, demonstrating its potential therapeutic benefits.
Semax has been extensively studied for various applications:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7